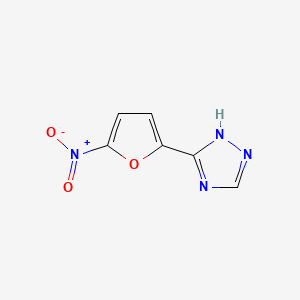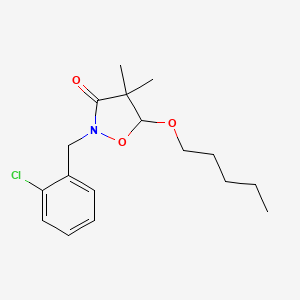
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is a compound belonging to the isoxazolidin-3-one family. These compounds are known for their diverse applications in medicinal chemistry and crop sciences. The compound is particularly noted for its herbicidal properties, making it a valuable asset in agricultural research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one typically involves the cyclization of β-halide hydroxamic acids. One practical method is the 5-exo cyclization of N-substituted α-alkynyl hydroxamic acids, catalyzed by gold(I) complexes such as Au(PPh₃)SbF₆. This method offers high Z-selectivity for the newly formed exocyclic double bond .
Industrial Production Methods
Industrial production of this compound can be achieved through the nucleophilic cyclization of β-halide carboxylic acid esters with hydroxylamines. This method is scalable and provides moderate to good yields under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazolidin-3-ones, alcohols, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s herbicidal properties make it a valuable lead structure in crop science research.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one involves its interaction with specific enzymes and molecular pathways. For instance, it inhibits the enzyme DAAO, which plays a role in hormone secretion and synaptic transmission. This inhibition can modulate physiological processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one: This compound is structurally similar but lacks the pentyloxy group.
Uniqueness
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and enzymes .
Properties
CAS No. |
81778-78-1 |
|---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-pentoxy-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C17H24ClNO3/c1-4-5-8-11-21-16-17(2,3)15(20)19(22-16)12-13-9-6-7-10-14(13)18/h6-7,9-10,16H,4-5,8,11-12H2,1-3H3 |
InChI Key |
QGWXZNNRJWBKCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)

![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

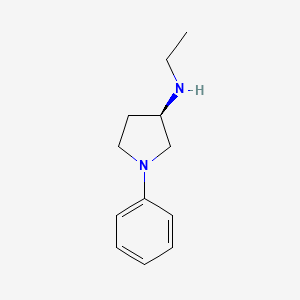

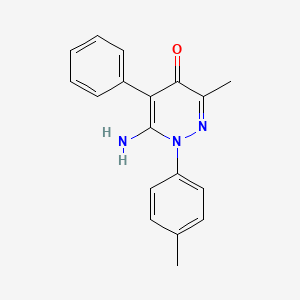

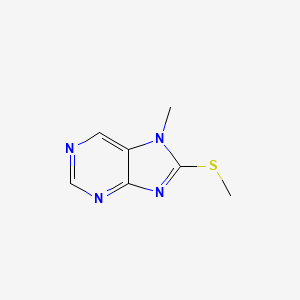

![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)

